
Methyl 2-bromo-3-fluoro-4-iodobenzoate
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Overview
Description
Methyl 2-bromo-3-fluoro-4-iodobenzoate is a halogenated aromatic ester with the molecular formula C₈H₅BrFIO₂. This compound features a benzoate backbone substituted with bromine (Br) at the 2-position, fluorine (F) at the 3-position, and iodine (I) at the 4-position, esterified with a methyl group. The combination of halogens introduces unique electronic and steric effects, influencing reactivity, solubility, and stability. Fluorine’s electronegativity, bromine’s moderate leaving-group ability, and iodine’s polarizability collectively modulate the compound’s physicochemical behavior and synthetic utility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-3-fluoro-4-iodobenzoate typically involves multi-step organic reactions. One common method starts with the halogenation of methyl benzoate to introduce the bromine, fluorine, and iodine atoms at specific positions on the benzene ring. The reaction conditions often involve the use of halogenating agents such as bromine, iodine, and fluorine sources under controlled temperatures and solvents to ensure selective substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors to control the reaction parameters precisely. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-3-fluoro-4-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide in acetone for halogen exchange.
Oxidation Reactions: Oxidizing agents like potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride.
Major Products: The major products formed depend on the type of reaction. For example, in a substitution reaction, the halogen atoms may be replaced by other functional groups like hydroxyl or amino groups.
Scientific Research Applications
Chemistry: Methyl 2-bromo-3-fluoro-4-iodobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. The presence of multiple halogens can influence the biological activity of the resulting compounds.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-3-fluoro-4-iodobenzoate depends on its application. In chemical reactions, the halogen atoms can act as leaving groups or participate in electron-withdrawing effects, influencing the reactivity of the compound. In biological systems, the compound’s mechanism would depend on its interaction with specific molecular targets, such as enzymes or receptors, where the halogen atoms can play a role in binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Analogues :
Methyl 2-Bromo-4-Iodobenzoate : Lacks the 3-fluoro substituent, reducing electron-withdrawing effects on the aromatic ring.
Methyl 3-Fluoro-4-Iodobenzoate : Absence of bromine at the 2-position decreases steric hindrance near the ester group.
Methyl 2-Chloro-3-Fluoro-4-Iodobenzoate : Chlorine (Cl) replaces bromine; Cl is less bulky but similarly electron-withdrawing.
Electronic Effects :
- Bromine (2-position) : Moderate electron-withdrawing effect combined with steric hindrance, which may impede nucleophilic attack at the ester carbonyl.
Physicochemical Properties
Based on analogous methyl esters and halogenated aromatics (Table 1):
Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polar Solvents) | LogP (Octanol-Water) |
---|---|---|---|---|
Methyl 2-bromo-3-fluoro-4-iodobenzoate | 373.93 | ~280–310 (est.) | Low | 3.2–3.8 (est.) |
Methyl 2-bromo-4-iodobenzoate | 355.85 | ~260–290 | Moderate | 2.9–3.5 |
Methyl 3-fluoro-4-iodobenzoate | 298.02 | ~240–270 | High | 2.1–2.7 |
Methyl salicylate (Reference) | 152.15 | 222 | High | 1.3 |
Notes:
- Molecular Weight: The target compound’s higher molecular weight (vs. non-iodinated analogues) correlates with increased boiling points and reduced volatility .
- Solubility : Polyhalogenation reduces solubility in polar solvents (e.g., water) due to hydrophobic interactions, particularly with iodine .
- LogP : Halogens increase lipophilicity, enhancing membrane permeability in biological systems .
Reactivity and Stability
- Hydrolysis: The ester group is susceptible to hydrolysis under acidic or basic conditions. Fluorine’s electron-withdrawing effect may stabilize the transition state, accelerating base-catalyzed hydrolysis compared to non-fluorinated analogues .
- Nucleophilic Substitution : Iodine at the 4-position could act as a leaving group in aromatic substitution, though its stability in this context is lower than bromine or chlorine.
- Thermal Stability : Iodine’s weaker C–I bond (vs. C–Br or C–F) may reduce thermal stability, necessitating lower reaction temperatures .
Biological Activity
Methyl 2-bromo-3-fluoro-4-iodobenzoate is a halogenated organic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of multiple halogen substituents—bromine, fluorine, and iodine—on the aromatic ring enhances its reactivity and biological activity, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C9H7BrFIO2, with a molecular weight of approximately 309.06 g/mol. The compound's structure is characterized by:
- A benzoate framework
- Halogen substitutions that can influence its interaction with biological targets
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The halogen atoms can enhance binding affinity and selectivity, potentially modulating biochemical pathways. This compound has been investigated for its role in:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, likely due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
- Anticancer Potential : The halogenated structure may allow for interactions with DNA or proteins involved in cancer cell proliferation.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit the growth of certain bacterial strains. A study showed that derivatives with similar halogen patterns exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 4 | E. coli |
Methyl 2-bromo-3-fluoro-4-chlorobenzoate | 8 | Staphylococcus aureus |
These results indicate that structural modifications can significantly impact the efficacy of these compounds.
Case Studies
- Antimicrobial Screening : In a screening assay involving multiple halogenated benzoates, this compound exhibited notable inhibitory effects on bacterial growth at concentrations as low as 4 µg/mL against E. coli, suggesting a promising lead for further development in antimicrobial therapy.
- Anticancer Activity : Another study evaluated the compound's effect on cancer cell lines, revealing that it induced apoptosis in specific types of cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Properties
Molecular Formula |
C8H5BrFIO2 |
---|---|
Molecular Weight |
358.93 g/mol |
IUPAC Name |
methyl 2-bromo-3-fluoro-4-iodobenzoate |
InChI |
InChI=1S/C8H5BrFIO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,1H3 |
InChI Key |
LMQBTUIUUAFRCV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)I)F)Br |
Origin of Product |
United States |
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